(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H23ClN2O4 and its molecular weight is 390.87. The purity is usually 95%.
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Scientific Research Applications
Applications in Biomass Conversion and Polymers
Conversion of Plant Biomass to Furan Derivatives discusses the synthesis of versatile reagents from plant biomass, highlighting the potential of these chemicals in producing sustainable polymers and fuels. This paper suggests the broad applicability of certain chemical processes that could also pertain to the synthesis and application of complex compounds like the one (Chernyshev et al., 2017).
Advances in β-Amino Acid Derivatives
Application of Metathesis Reactions in the Synthesis and Transformations of Functionalized β-Amino Acid Derivatives reviews the synthesis of β-amino acids, which are crucial in drug research. This paper's focus on β-amino acid derivatives' preparation could parallel the synthetic strategies for "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminopentanoic acid hydrochloride" (Kiss et al., 2018).
Functionalization Techniques for Enhanced Properties
Do amino acid functionalization stratagems on carbonaceous quantum dots imply multiple applications? reviews the enhancement of quantum dots' electronic and optical properties through amino acid functionalization. This review might inform on methods to modify and improve the properties of complex amino acids for various scientific applications (Ravi et al., 2021).
Carbon Capture and Environmental Applications
Effectiveness of amino acid salt solutions in capturing CO2 A review
examines the potential of amino acid salt solutions in carbon capture and storage (CCS), highlighting environmental applications. This research area could encompass the utilization of complex amino acids in environmental remediation efforts (Zhang et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that ornithine, a related compound, plays a central role in the urea cycle and is important for the disposal of excess nitrogen .
Mode of Action
It is known that ornithine, a related compound, acts as a precursor of citrulline and arginine .
Biochemical Pathways
Ornithine, a related compound, is known to play a central role in the urea cycle, which is crucial for the disposal of excess nitrogen .
Result of Action
It is known that ornithine, a related compound, has important antinociceptive, immuno-modulating, and anti-inflammatory properties .
properties
IUPAC Name |
(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4.ClH/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24);1H/t18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQRWUUJPISQG-FERBBOLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677380 |
Source
|
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
201046-57-3 |
Source
|
Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-ornithine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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